molecular formula C15H26N2O5 B14009606 4-Methylpentanoic acid, 2-[3-(t-butoxycarbonylamino)pyrrolidin-2-on-1-yl]-

4-Methylpentanoic acid, 2-[3-(t-butoxycarbonylamino)pyrrolidin-2-on-1-yl]-

Cat. No.: B14009606
M. Wt: 314.38 g/mol
InChI Key: JREAFDMYUYIYLC-UHFFFAOYSA-N
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Description

The compound 4-Methylpentanoic acid, 2-[3-(t-butoxycarbonylamino)pyrrolidin-2-on-1-yl]- is a structurally complex molecule featuring a 4-methylpentanoic acid backbone conjugated to a pyrrolidin-2-one (γ-lactam) ring. The pyrrolidinone moiety is substituted at the 3-position with a tert-butoxycarbonyl (Boc)-protected amino group, which confers steric bulk and modulates the compound’s physicochemical properties. This structural combination suggests applications in medicinal chemistry, particularly as a building block for peptidomimetics or enzyme inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pyrrolidineacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-α-(2-methylpropyl)-2-oxo-, [S-(R*,S*)]-(9CI) typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the acetic acid group, and the addition of the substituents. Common synthetic routes may involve:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Acetic Acid Group: This step may involve the use of acetic anhydride or other acylating agents.

    Addition of Substituents: The substituents can be introduced through various reactions, such as alkylation, acylation, or amidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Industrial methods may also incorporate continuous flow processes and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Pyrrolidineacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-α-(2-methylpropyl)-2-oxo-, [S-(R*,S*)]-(9CI) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

1-Pyrrolidineacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-α-(2-methylpropyl)-2-oxo-, [S-(R*,S*)]-(9CI) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, such as in drug development.

    Industry: It can be used in the development of new materials or as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Pyrrolidineacetic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-α-(2-methylpropyl)-2-oxo-, [S-(R*,S*)]-(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(Dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid

Structural Differences :

  • Contains ester-linked dodecanoyl (C12) and isobutyryl groups at positions 3 and 2, respectively.
  • Lacks the pyrrolidinone ring and Boc-protected amino group present in the target compound.

Physicochemical Properties :

  • Higher logP (lipophilicity) due to long-chain esters, enhancing membrane interaction but reducing aqueous solubility.

(3S)-3-{[(tert-Butoxy)carbonyl]amino}-4-methylpentanoic acid

Structural Differences :

  • Simplified structure with a Boc-protected amino group directly attached to the 4-methylpentanoic acid backbone.
  • Absence of the pyrrolidinone ring, reducing conformational rigidity.

Functional Insights :

  • Likely used as a chiral intermediate in peptide synthesis due to the Boc group’s stability and stereochemical control .
  • No direct antimicrobial data reported, but the Boc group may enhance metabolic stability compared to unprotected amines.

Hypothetical Comparison with Other Lactam Derivatives

  • Pyrrolidinone-containing analogs: Compounds with lactam rings (e.g., caprolactam derivatives) often exhibit improved solubility and bioavailability compared to purely aliphatic esters. The Boc group in the target compound may further enhance cellular uptake by balancing lipophilicity and hydrogen-bonding capacity.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Molecular Weight Antimicrobial Activity (MIC) Key References
4-Methylpentanoic acid, 2-[3-(Boc-amino)pyrrolidin-2-on-1-yl]- Pyrrolidinone, Boc-protected amino acid ~350 (estimated) Not reported
3-(Dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid Dodecanoyl, isobutyryl esters 400.28 3.12–25 μg/mL (Gram-positive bacteria)
(3S)-3-Boc-amino-4-methylpentanoic acid Boc-protected amino acid 245.30 Not reported

Table 2: Antibacterial Activity of 3-(Dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic Acid

Bacterial Strain MIC (μg/mL) Inhibition Zone Diameter (mm at 6.25 μg/mL)
Staphylococcus aureus 3.12 11
Bacillus subtilis 12.5 8
Propionibacterium acnes 25.0 6
Escherichia coli (Gram-negative) No activity -

Research Implications and Gaps

  • Target Compound: The Boc-protected pyrrolidinone derivative’s biological activity remains unexplored. Testing against Gram-positive pathogens, guided by structural analogs, is warranted.
  • Mechanistic Insights : The lactam ring may interact with bacterial membranes or enzymes via hydrogen bonding, while the Boc group could enhance pharmacokinetic properties.
  • Synthetic Utility : The compound’s rigidity and chirality make it a candidate for protease-resistant peptide analogs or small-molecule inhibitors.

Biological Activity

4-Methylpentanoic acid, 2-[3-(t-butoxycarbonylamino)pyrrolidin-2-on-1-yl]- is a compound that has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology. This compound is an analogue of pyrovalerone, which has been studied for its effects on monoamine transporters, particularly dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Chemical Structure and Properties

The compound's structure includes a pyrrolidine ring and a t-butoxycarbonyl group, which are key to its biological activity. The presence of the methyl group at the fourth position of the pentanoic acid chain contributes to its lipophilicity, which is often related to the ability of compounds to cross biological membranes and interact with target receptors.

Biological Activity

1. Monoamine Transporter Inhibition

Research indicates that analogues of 4-methylpentanoic acid exhibit significant inhibition of dopamine and norepinephrine transporters:

  • Dopamine Transporter (DAT) : Compounds similar to 4-methylpentanoic acid have shown potent inhibition of DAT, with some exhibiting IC50 values in the nanomolar range. For instance, one study reported that the enantiomeric form of pyrovalerone was particularly effective at inhibiting DAT with an IC50 value as low as 11.5 nM .
  • Norepinephrine Transporter (NET) : The same class of compounds demonstrated moderate inhibition at NET, with certain analogues presenting IC50 values around 69.8 nM .
  • Serotonin Transporter (SERT) : In contrast, these compounds generally show poor activity against SERT, with only a few exceptions exhibiting modest inhibition .

2. Structure-Activity Relationship (SAR)

The biological activity of these compounds is influenced by their structural characteristics. The lipophilicity and electronic properties of substituents on the aromatic ring are crucial in determining their potency against various transporters. For example, while some analogues are potent inhibitors at DAT and NET, they are typically less effective at SERT due to differences in binding affinities .

Case Studies

Case Study 1: Pyrovalerone Analogues

A study focused on a series of pyrovalerone analogues revealed that modifications to the pyrrolidine ring significantly affected their biological activity. The lead compound demonstrated high selectivity for DAT over SERT, indicating potential for therapeutic applications in conditions like ADHD or depression where dopaminergic signaling is disrupted .

Case Study 2: In Vivo Studies

In vivo studies have shown that certain analogues can produce stimulant effects similar to those observed with traditional stimulants like amphetamines. This suggests that they may have potential as therapeutic agents but also raises concerns regarding abuse potential due to their psychoactive properties .

Table 1: Inhibition Potency of Selected Analogs

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
4-Methylphenyl-Pyrovalerone11.569.8>200
3,4-Dichlorophenyl Analog37.8Not reported>200
Naphthyl Analog33.1Not reported<200

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for constructing the 4-methylpentanoic acid backbone in this compound?

The malonic ester synthesis is a foundational method for synthesizing branched carboxylic acids like 4-methylpentanoic acid. This involves alkylation of diethyl malonate followed by hydrolysis and decarboxylation. For example, alkylation with a methyl-substituted alkyl halide yields intermediates that can be hydrolyzed to the target acid . Modifications may include protecting group strategies (e.g., Boc for the pyrrolidinone moiety) to prevent side reactions during coupling steps .

Q. How is the Boc (tert-butoxycarbonyl) group introduced and removed in this compound?

The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or TEA). For the pyrrolidinone nitrogen, selective protection requires careful pH control to avoid over-reaction. Deprotection is achieved using acidic conditions (e.g., TFA or HCl in dioxane), ensuring preservation of the acid-sensitive pyrrolidinone ring .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^1H- and 13C^{13}C-NMR are essential for confirming the stereochemistry of the pyrrolidinone ring and the Boc-protected amine. Coupling constants (e.g., 3JH2/H3=10.0Hz^3J_{H-2''/H-3''} = 10.0 \, \text{Hz}) help resolve adjacent protons in cyclic structures .
  • MS : High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
  • IR : Confirms carbonyl stretches (e.g., 1680–1720 cm1^{-1} for the Boc carbamate and pyrrolidinone lactam) .

Advanced Research Questions

Q. How can synthetic challenges related to steric hindrance at the pyrrolidinone-Boc interface be addressed?

Steric hindrance near the Boc-protected amine can impede coupling reactions. Strategies include:

  • Using bulky coupling agents (e.g., HATU or PyBOP) to improve reaction efficiency.
  • Optimizing solvent polarity (e.g., DMF or DCM) to enhance reagent accessibility.
  • Employing microwave-assisted synthesis to reduce reaction times and improve yields .

Q. What contradictions arise in interpreting 1H^1H1H-NMR data for this compound, and how are they resolved?

Overlapping signals from the pyrrolidinone and Boc groups often complicate spectral interpretation. For example, the H-2'' and H-3'' protons in the pyrrolidinone ring may exhibit complex splitting due to vicinal and long-range coupling. Resolution strategies include:

  • 2D NMR techniques (COSY, HSQC) to map proton-proton correlations.
  • Variable-temperature NMR to reduce signal broadening caused by conformational exchange .

Q. How does the compound’s structure influence its role in biological systems, such as odorant signaling?

The 4-methylpentanoic acid moiety is associated with carcass and cheese-like odors due to its interaction with olfactory receptors. In Duguetia cadaverica, this compound, alongside sulfides and terpenoids, mimics fungal volatiles to attract saprophilous pollinators. Its hydrophobicity and branched chain enhance volatility, critical for ecological signaling .

Q. What analytical methods validate the purity of intermediates during multi-step synthesis?

  • HPLC : Reverse-phase chromatography with UV detection (e.g., 254 nm) monitors reaction progress and impurity profiles.
  • Chiral GC/MS : Resolves enantiomeric excess in stereochemically sensitive steps (e.g., pyrrolidinone formation).
  • Elemental Analysis : Confirms stoichiometric integrity of final products .

Properties

IUPAC Name

4-methyl-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O5/c1-9(2)8-11(13(19)20)17-7-6-10(12(17)18)16-14(21)22-15(3,4)5/h9-11H,6-8H2,1-5H3,(H,16,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JREAFDMYUYIYLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N1CCC(C1=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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